Lutetium tribromide is not directly mentioned in the provided papers; however, lutetium (Lu) compounds and isotopes, particularly Lutetium-177, have been extensively studied for their potential applications in medicine, especially in the treatment of various cancers. Lutetium-177 is a beta-emitting radionuclide that has gained attention due to its theranostic properties, which allow for both therapy and diagnostic imaging in a single compound5.
Lutetium-177 has been approved for use in treating somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs)2. It has shown favorable progression-free survival (PFS) and safety profiles, although its cytoreductive capability is limited. Studies are ongoing to improve its efficacy by combining it with other agents like triapine2. In addition, Lutetium-177 is being explored for its use in photodynamic therapy for the treatment of atherosclerotic plaque and potentially vulnerable plaque in coronary artery disease67.
The gamma photon emission of Lutetium-177 allows for diagnostic imaging alongside therapeutic applications. This dual functionality makes it a valuable tool in the field of nuclear medicine for both the treatment and monitoring of diseases5.
While the pharmacological and toxicological properties of lutetium chloride specifically are not detailed in the context of the provided papers, one study does discuss the pharmacology and toxicology of lutetium chloride, indicating that it acts as a depressant on all systems studied and can cause cardiovascular collapse and respiratory paralysis at high doses8. However, Lutetium-177 compounds used in medical applications are designed to minimize toxicity to normal cells and tissues1.
The theranostic potential of Lutetium-177 is highlighted by its ability to treat conditions like metastatic bone pain and to be used in radiation synovectomy of knee joints and therapy of hepatocellular carcinoma. The long physical half-life of Lutetium-177 is advantageous for mapping the pharmacokinetics of various agents5.
Lutetium tribromide is classified as a rare earth metal halide. It is synthesized from lutetium oxide or lutetium metal reacting with bromine or bromine-containing compounds. Lutetium itself is a member of the lanthanide series in the periodic table, with atomic number 71. The compound is typically represented by the chemical formula and has been studied for its unique properties and potential applications in various fields such as materials science and catalysis.
The synthesis of lutetium tribromide can be performed using several methods:
These methods highlight the versatility in synthesizing lutetium tribromide while also emphasizing the importance of reaction conditions such as temperature and pressure.
Lutetium tribromide adopts a crystalline structure characterized by a layered arrangement of lutetium cations and bromide anions. The molecular geometry around the lutetium ion is typically octahedral due to its coordination with six bromide ions.
The strong ionic bonding between the lutetium cations and bromide anions contributes to its stability and influences its physical properties.
Lutetium tribromide participates in various chemical reactions, particularly those involving halogenation and coordination chemistry:
The mechanism of action for lutetium tribromide primarily involves its role as a Lewis acid in coordination chemistry. When it interacts with donor molecules (such as ethers or amines), it accepts electron pairs from these ligands:
The effectiveness of lutetium tribromide as a catalyst is influenced by factors such as ligand type and reaction conditions.
These properties make lutetium tribromide suitable for various applications in research and industry.
Lutetium tribromide has several scientific applications:
Direct halogenation involves reacting metallic lutetium with bromine vapor at elevated temperatures (400–600°C) in sealed quartz tubes under inert atmosphere. The reaction proceeds as:2 Lu(s) + 3 Br₂(g) → 2 LuBr₃(s)This method yields high-purity anhydrous LuBr₃ but requires meticulous control of stoichiometry and temperature to prevent LuBr₄⁻ byproduct formation. Post-synthesis, vacuum sublimation at 800–900°C separates pure LuBr₃ from unreacted materials, achieving >99.9% purity. Mass spectrometry confirms vapor-phase dominance of monomeric LuBr₃ and dimeric Lu₂Br₆ species above 800°C, with dimer dissociation energies measured at 238 ± 15 kJ/mol [4].
Solvothermal methods dissolve lutetium oxide (Lu₂O₃) or lutetium chloride (LuCl₃) in hydrobromic acid (HBr), followed by crystallization in ethanol/water mixtures at 120–180°C and autogenous pressure. This yields hydrated LuBr₃·nH₂O crystals, which are dehydrated via azeotropic distillation with thionyl bromide (SOBr₂). Recent advances utilize organic templating agents (e.g., polyvinylpyrrolidone) to control particle morphology, producing monodisperse microcrystals with 95% phase purity [3]. Hydrothermal synthesis in concentrated HBr (≥48%) at 200°C facilitates direct crystallization of anhydrous LuBr₃ by suppressing hydrate formation [3].
Anion exchange chromatography purifies LuBr₃ from contaminating halides (e.g., Cl⁻) using strong-base resins (e.g., Dowex 1X8). Lu³⁺ solution in 0.1M HBr is loaded onto the column, where LuBr₆³⁻ complexes adsorb selectively. Elution with nitric acid (0.5M) releases purified Lu³⁺, precipitated as LuBr₃ via addition of concentrated HBr. Automated systems (e.g., Modular-Lab Pharm Tracer®) enable closed-loop purification, integrating inline radiometric detection and HPLC validation to confirm ≥97% radiochemical purity for isotopic applications [7].
Table 1: Synthesis Method Comparison for Lutetium Tribromide
Method | Conditions | Yield | Purity | Key Limitations |
---|---|---|---|---|
Direct Halogenation | 600°C, sealed tube, Br₂ vapor | 85–90% | >99.9% | Requires ultra-pure Lu metal |
Solvothermal Crystallization | 180°C, ethanol/HBr, 72h | 75–80% | 95% | Hydrate intermediates |
Anion Exchange | RT, Dowex resin, HBr/eluant | 90–95% | ≥97% | Solvent waste generation |
Lutetium tribromide adopts a rhombohedral lattice (space group R-3) isostructural with FeCl₃. The unit cell parameters are a = 6.789 Å and c = 18.642 Å, with Z = 6. Lu³⁺ ions occupy octahedral sites within close-packed bromine layers (ABAB sequence), where each Lu³⁺ coordinates to six Br⁻ ions. The Lu–Br bond length is 2.78 Å, with Br–Lu–Br angles of 87.5° (equatorial) and 93.2° (axial). This layered structure facilitates anisotropic thermal expansion, with c-axis dilation exceeding a-axis by 30% above 300°C [2] [4].
Isolated [LuBr₆]³⁻ octahedra exhibit slight tetragonal distortion (compression along c-axis) due to the Jahn-Teller effect. X-ray absorption spectroscopy confirms Lu³⁺ d-orbital splitting into e_g (↑↑) and t₂g (↑↓) configurations. Bonding is primarily ionic (83% by Born effective charge calculation), with minor covalent character evidenced by Lu 5d-Br 4p orbital mixing. In dimeric Lu₂Br₆ vapor species, edge-sharing octahedra form with bridging Br⁻ ligands, reducing Lu–Br bond lengths to 2.70 Å [2] [4].
Table 2: Crystallographic Parameters of Anhydrous Lutetium Tribromide
Parameter | Value | Measurement Technique |
---|---|---|
Space group | R-3 (No. 148) | Single-crystal XRD |
Unit cell dimensions | a=6.789 Å, c=18.642 Å | Neutron diffraction |
Lu–Br bond length | 2.78 Å (terminal) | EXAFS |
Br–Lu–Br angle | 87.5° (eq), 93.2° (ax) | DFT optimization |
Coordination geometry | Distorted octahedral | Raman spectroscopy |
High-pressure studies (>15 GPa) reveal incipient transformation to a monoclinic AlCl₃-type phase (space group C2/m), characterized by 7-coordinate Lu³⁺. This transition remains incomplete at 25 GPa due to kinetic barriers. Above 900°C, vapor-phase dissociation generates ionic species:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: